FR139317 vs. BQ-123: Comparative Binding Affinity (Ki) for Human ETA and ETB Receptors
FR139317 demonstrates a binding affinity (Ki) for the ETA receptor of 1 nM, which is comparable to BQ-123 (Ki = 1.4 nM). However, FR139317 exhibits a substantially lower affinity for the ETB receptor (Ki = 7,300 nM) compared to BQ-123 (Ki = 1,500 nM), resulting in a higher selectivity ratio for FR139317 (7,300-fold) versus BQ-123 (~1,071-fold) [1]. This indicates that FR139317 is a more selective ETA antagonist in this binding assay context.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | ETA Ki = 1 nM; ETB Ki = 7,300 nM; Selectivity Ratio = 7,300 |
| Comparator Or Baseline | BQ-123: ETA Ki = 1.4 nM; ETB Ki = 1,500 nM; Selectivity Ratio = 1,071 |
| Quantified Difference | FR139317 has a 6.8-fold greater selectivity for ETA over ETB compared to BQ-123 |
| Conditions | Transfected Chinese hamster ovary (CHO) cells expressing human ETA or ETB receptors; radioligand binding assay using [125I]ET-1. |
Why This Matters
For experiments requiring unambiguous isolation of ETA-mediated effects, FR139317's higher selectivity provides a cleaner pharmacological signal, minimizing confounding effects from residual ETB antagonism.
- [1] Aramori, I., Nirei, H., Shoubo, M., Sogabe, K., Nakamura, K., Kojo, H., Notsu, Y., Ono, T., & Nakanishi, S. (1993). Subtype selectivity of a novel endothelin antagonist, FR139317, for the two endothelin receptors in transfected Chinese hamster ovary cells. Molecular Pharmacology, 43(2), 127-131. View Source
